molecular formula C7H3BrF2O2 B067968 6-Bromo-2,3-difluorobenzoic acid CAS No. 183065-72-7

6-Bromo-2,3-difluorobenzoic acid

Cat. No.: B067968
CAS No.: 183065-72-7
M. Wt: 237 g/mol
InChI Key: LAIYHMCGMOJBDW-UHFFFAOYSA-N
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Description

6-Bromo-2,3-difluorobenzoic acid is a useful research compound. Its molecular formula is C7H3BrF2O2 and its molecular weight is 237 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Regioflexible Substitution of Difluorobenzene : A study demonstrated the conversion of 1,3-difluorobenzene into various benzoic acids, including difluorobenzoic acids, using modern organometallic methods. This illustrates the potential of 6-Bromo-2,3-difluorobenzoic acid in synthetic organic chemistry (Schlosser & Heiss, 2003).

  • Synthesis of Fluorobenzoic Acids : Another research focused on the synthesis of 3-Bromo-2-fluorobenzoic acid, demonstrating the practicality of such synthesis for industrial scale production due to its low cost and mild reaction conditions (Zhou Peng-peng, 2013).

  • Nonreactive Tracers in Soil and Ground Water : Difluorobenzoates, including isomers similar to this compound, have been used as nonreactive tracers in soil and groundwater studies. This application is critical for environmental monitoring and hydrological studies (Bowman & Gibbens, 1992).

  • Use in Ground Water Tracer Tests : Further research evaluated the transport properties of various difluorobenzoates, including 2,6-difluorobenzoate, in high organic soils. These compounds have transport properties similar to bromide, making them useful for environmental studies (Jaynes, 1994).

  • Ortho-Metalation of Unprotected Benzoic Acids : A study focused on the ortho-metalation of 3-bromo and 3-chlorobenzoic acids, including methods that could potentially apply to this compound, for the synthesis of various substituted benzoic acids (Gohier & Mortier, 2003).

Safety and Hazards

The safety information for 6-Bromo-2,3-difluorobenzoic acid indicates that it has a GHS07 signal word of “Warning”. The hazard statements include H302, H315, H319, H332, and H335. The precautionary statements include P261, P280, P305+P351+P338 .

Future Directions

While specific future directions for 6-Bromo-2,3-difluorobenzoic acid are not available, it’s worth noting that difluorobenzoic acid derivatives are often used in the synthesis of other organic compounds . For example, 2,6-Difluorobenzoic acid has been used in the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide and methyl 2,6-difluorobenzoate .

Properties

IUPAC Name

6-bromo-2,3-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIYHMCGMOJBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624714
Record name 6-Bromo-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183065-72-7
Record name 6-Bromo-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1.6M butyllithium in hexane (60 mL, 96 mmol) was diluted with tetrahydrofuran (180 mL) under an argon atmosphere, and cooled to −78° C. To the solution, were added dropwise 2,2,6,6-tetramethylpiperidine (16.2 g, 116 mmol) and subsequently 4-bromo-1,2-difluorobenzene (15.4 g, 80 mmol), and the mixture was stirred at the same temperature for 2 hours. The solution was carefully poured onto crushed dry ice, and the mixture was allowed to warm to room temperature. The solution was concentrated under reduced pressure, and the residue was poured into water. After the solution was washed with diethylether, the aqueous layer was made acidic by the addition of 6N hydrochloric acid, and organic matter was extracted with dichloromethane. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the title compound (10.8 g, 57% yield).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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60 mL
Type
reactant
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180 mL
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16.2 g
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15.4 g
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reactant
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0 (± 1) mol
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Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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